molecular formula C8H17NO2 B13159228 1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol

1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol

Cat. No.: B13159228
M. Wt: 159.23 g/mol
InChI Key: HZBMPUAZHPWENI-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol is a chemical compound with a unique structure that includes a cyclopropyl ring, an aminomethyl group, and a methoxypropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol typically involves the reaction of cyclopropylmethanol with formaldehyde and ammonia, followed by the addition of methoxypropanol. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the cyclopropyl ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s solubility and reactivity compared to its analogs .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopropyl]-2-methoxypropan-1-ol

InChI

InChI=1S/C8H17NO2/c1-6(11-2)7(10)8(5-9)3-4-8/h6-7,10H,3-5,9H2,1-2H3

InChI Key

HZBMPUAZHPWENI-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1(CC1)CN)O)OC

Origin of Product

United States

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